molecular formula C11H21FN2O2 B592221 Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 1303973-02-5

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No. B592221
M. Wt: 232.299
InChI Key: XGPKBQDMQMWFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form the carbamate group . The fluorine atom could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamate group (O=C=O-N), and a fluorine atom attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The C-F bond is usually quite stable but can be activated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Antibacterial Agent Synthesis

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is utilized in the synthesis of antibacterial agents. Specifically, it's involved in creating various fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, which have shown potent antibacterial activities both in vitro and in vivo. These compounds demonstrate favorable properties in terms of microbiological activity, low toxicity, and pharmacokinetic profiles (Bouzard et al., 1989).

Fluorous Synthesis

This chemical is also relevant in fluorous synthesis, where its derivatives are used as reagents for protecting carboxylic acids. The specific derivative, alcohol 3b, is found effective in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, which is an important aspect of fluorous synthesis methodologies (Pardo et al., 2001).

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate serves as an intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, demonstrating its significance in drug development (Zhao et al., 2017).

Development of Fluoroalkyl-Substituted Compounds

The compound has been used in the development of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, demonstrating the versatility of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate in synthesizing diverse fluorinated compounds (Iminov et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to minimize risks .

Future Directions

The study and development of this compound could open up new possibilities in various fields, such as medicinal chemistry, if it shows promising biological activity. Further studies could also focus on improving its synthesis and understanding its reactivity .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPKBQDMQMWFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate

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